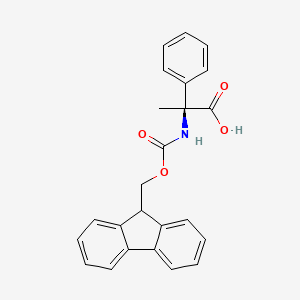

(S)-Fmoc-alpha-methyl-phenylglycine

Description

BenchChem offers high-quality (S)-Fmoc-alpha-methyl-phenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Fmoc-alpha-methyl-phenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAVVPDORCZLJU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-α-Me-Phg-OH: Structure, Properties, and Application in Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-α-Fmoc-α-methyl-L-phenylglycine (Fmoc-α-Me-Phg-OH). We will explore its fundamental chemical properties, the profound structural implications of α-methylation in peptide design, and provide field-proven protocols for its successful incorporation into synthetic peptides.

Core Concepts: Physicochemical Profile and Structure

Fmoc-α-Me-Phg-OH is a non-proteinogenic amino acid derivative specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its defining feature is the substitution of the α-hydrogen with a methyl group, creating a sterically hindered, quaternary α-carbon. This modification is not merely an incremental change but a strategic tool for modulating peptide conformation and stability.

Chemical and Physical Properties

A summary of the key physicochemical properties for (S)-Fmoc-α-methyl-phenylglycine is presented below. For context, data for its non-methylated counterpart, Fmoc-Phg-OH, is included to highlight the impact of the α-methyl group.

| Property | (S)-Fmoc-α-Me-Phg-OH | (S)-Fmoc-Phg-OH |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid[1] | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid[2] |

| Molecular Formula | C₂₄H₂₁NO₄[1] | C₂₃H₁₉NO₄[2] |

| Molecular Weight | 387.4 g/mol [1] | 373.4 g/mol [2] |

| Canonical SMILES | CC(C(=O)O)(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Appearance | Typically a white to off-white solid | White solid[3] |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis[3] | Fmoc Solid-Phase Peptide Synthesis[3] |

Structural Anatomy

The structure of Fmoc-α-Me-Phg-OH is composed of three key moieties that dictate its function in peptide synthesis. The diagram below illustrates this architecture.

Caption: Key functional components of the Fmoc-α-Me-Phg-OH molecule.

The Scientific Rationale: α-Methylation as a Tool in Peptide Design

The introduction of an α-methyl group is a powerful and widely used strategy in medicinal chemistry to overcome the inherent weaknesses of natural peptides as drug candidates, namely their conformational flexibility and susceptibility to enzymatic degradation.[4]

Imposing Conformational Rigidity

In a standard polypeptide chain, rotation can occur around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. The allowable φ/ψ angles for a given residue are visualized on a Ramachandran plot. For most L-amino acids, a wide range of conformations (e.g., α-helix, β-sheet) is accessible.

The substitution of the α-hydrogen with a bulkier methyl group introduces significant steric hindrance, which severely restricts the permissible φ and ψ torsional angles.[5] This constraint effectively locks the peptide backbone into a more defined, rigid conformation, often favoring the adoption of helical secondary structures like the 3₁₀-helix or the α-helix.[5] This pre-organization can enhance binding affinity to a target receptor by reducing the entropic penalty of binding.

Caption: Conformational possibilities of standard vs. α-methylated amino acids.

Enhancing Proteolytic Stability

Proteases, the enzymes responsible for peptide degradation, have active sites evolved to recognize and cleave peptide bonds of natural L-amino acids. The presence of a quaternary α-carbon in residues like α-Me-Phg disrupts the required substrate geometry for many proteases. This steric shield effectively prevents the enzyme from accessing and hydrolyzing the adjacent peptide bonds, thereby significantly increasing the peptide's in vivo half-life.[4]

Synthesis and Availability

While end-users will typically purchase this reagent, understanding its synthesis provides valuable context. The most common laboratory-scale synthesis involves the N-protection of the parent amino acid, α-methyl-L-phenylglycine. A standard procedure involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an aqueous basic solution, such as 10% sodium carbonate in a dioxane/water mixture.[6] The product is then isolated by acidification, precipitation, and filtration. More complex, multi-step syntheses from precursors like L-tyrosine or via organozinc chemistry have also been developed for generating diverse substituted phenylalanines.[7]

Proven Methodologies for Application in Fmoc-SPPS

The successful incorporation of Fmoc-α-Me-Phg-OH into a peptide sequence is non-trivial due to its steric bulk. Standard coupling protocols often result in low yields or failed incorporation. The following protocol outlines a robust methodology optimized for such challenging residues.

The Challenge: Steric Hindrance at the Coupling Site

During the coupling step of SPPS, the activated carboxyl group of the incoming amino acid must be accessible to the free N-terminal amine of the resin-bound peptide. The quaternary α-carbon of Fmoc-α-Me-Phg-OH, flanked by a phenyl ring and a methyl group, creates a sterically crowded environment that severely slows down the rate of this bimolecular reaction. Consequently, standard coupling reagents like HBTU or TBTU are often insufficient to drive the reaction to completion in a reasonable timeframe.[8]

Recommended Protocol for Incorporation

This protocol assumes a standard Fmoc-SPPS workflow.[9][10] The critical modifications are in the coupling step.

Materials:

-

Peptide synthesis resin with a free N-terminal amine.

-

Fmoc-α-Me-Phg-OH.

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an equivalent high-potency phosphonium/uronium salt.[8]

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Deprotection Solution: 20% Piperidine in DMF (v/v).

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

Step-by-Step Workflow:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to synthesis.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[8]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) should be performed to confirm the presence of the free primary amine.

-

-

Critical Step: Coupling of Fmoc-α-Me-Phg-OH

-

Prepare Activation Solution (in a separate vessel):

-

Dissolve Fmoc-α-Me-Phg-OH (3-4 equivalents relative to resin loading) and HATU (3-4 eq.) in a minimal volume of DMF.

-

Add DIPEA (6-8 eq.) to the solution.

-

-

Pre-activation: Allow the activation mixture to stand for 2-5 minutes. The solution will typically change color.

-

Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.

-

Reaction Time: Agitate the reaction vessel for a minimum of 2-4 hours at room temperature. For particularly difficult sequences, extended coupling times (overnight) or elevated temperatures (e.g., 45°C) may be necessary.[11]

-

-

Monitoring and Potential Double Coupling:

-

After the initial coupling time, take a small sample of the resin and perform a Kaiser test. If the test is positive (indicating incomplete reaction), drain the reaction solution and repeat the entire coupling step (Step 3) with a fresh solution of activated Fmoc-α-Me-Phg-OH. This is known as "double coupling."

-

-

Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to prepare for the next cycle.

Caption: Recommended SPPS workflow for incorporating sterically hindered Fmoc-α-Me-Phg-OH.

Conclusion

Fmoc-α-Me-Phg-OH is a highly valuable building block for the synthesis of peptidomimetics and therapeutic peptides. Its α-methyl group provides a scientifically grounded method for introducing conformational rigidity and enhancing resistance to enzymatic breakdown.[4][5] While its incorporation via SPPS presents challenges due to steric hindrance, these can be reliably overcome by employing high-potency coupling reagents like HATU, extending reaction times, and implementing rigorous monitoring.[8] The strategic use of this and other α,α-disubstituted amino acids is a cornerstone of modern drug design, enabling the transformation of labile peptides into robust drug candidates.

References

-

ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. Available from: [Link]

-

Cambridge University Press. (n.d.). Conformations of amino acids and peptides. Cambridge University Press. Available from: [Link]

-

PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available from: [Link]

-

PubChem. (n.d.). Fmoc-alpha-Me-Phe-OH. National Center for Biotechnology Information. Available from: [Link]

-

Aapptec Peptides. (n.d.). Fmoc-alpha-Me-Phe(2-F)-OH [1172127-44-4]. Aapptec. Available from: [Link]

-

PubChem. (n.d.). (S)-Fmoc-alpha-methyl-phenylglycine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). Fmoc-Phg-OH. National Center for Biotechnology Information. Available from: [Link]

-

Aapptec Peptides. (n.d.). Fmoc-alpha-Me-Phe-OH [135944-05-7]. Aapptec. Available from: [Link]

-

ResearchGate. (n.d.). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. PMC. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Springer Nature. Available from: [Link]

-

ResearchGate. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Available from: [Link]

-

ResearchGate. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Available from: [Link]

-

Peptides. (n.d.). Green Chemistry - In situ Fmoc removal. Peptides. Available from: [Link]

Sources

- 1. (S)-Fmoc-alpha-methyl-phenylglycine | C24H21NO4 | CID 66519943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-Phg-OH | C23H19NO4 | CID 7269367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-Phg-OH = 98.0 HPLC 102410-65-1 [sigmaaldrich.com]

- 4. α-Methyl Amino Acids - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Harnessing Conformational Rigidity: A Guide to Non-proteinogenic α,α-Disubstituted Amino Acids in Modern Peptide Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptides with enhanced therapeutic properties—including improved stability, receptor affinity, and cell permeability—is a cornerstone of modern drug discovery. A primary limitation of natural peptides is their conformational flexibility and susceptibility to proteolytic degradation. The incorporation of non-proteinogenic α,α-disubstituted amino acids (α,α-AAs) represents a powerful and field-proven strategy to overcome these liabilities. By replacing the α-hydrogen with a second substituent, these building blocks introduce profound steric constraints that fundamentally alter the peptide backbone, inducing stable secondary structures and shielding against enzymatic cleavage. This guide provides a comprehensive technical overview of the core principles, synthetic methodologies, and practical applications of α,α-AAs in peptide science. We will explore the causal relationships between structure and function, deliver validated experimental protocols, and present a framework for the rational design of next-generation peptide therapeutics.

The Foundational Principle: Conformational Restriction

In native peptides, the rotational freedom around the N-Cα (Φ) and Cα-C' (Ψ) bonds allows the backbone to sample a vast conformational space. This flexibility is often detrimental, leading to a significant entropic penalty upon binding to a biological target and exposure of cleavage sites to proteases. The introduction of a second substituent at the α-carbon atom creates significant steric hindrance, which severely restricts the allowable Φ and Ψ dihedral angles.[1] This is the central tenet behind the use of α,α-AAs: to reduce conformational heterogeneity and pre-organize the peptide into a bioactive conformation.

The most well-known achiral example, 2-aminoisobutyric acid (Aib), restricts its backbone conformation to the α-helical and 3(10)-helical regions of the Ramachandran plot.[2] This makes Aib a powerful helix-promoting residue.[3] More complex α,α-AAs, including cyclic variants like 1-aminocyclopentanecarboxylic acid (Ac5c), can induce not only helical but also β-turn or extended C5-conformations, depending on their structure. The choice of α,α-AA is therefore a critical design parameter for controlling the global fold of a peptide.

Caption: Schematic Ramachandran plot comparing the large allowed regions for L-alanine (blue) with the severely restricted regions for Aib (red).

Synthesis of α,α-Disubstituted Amino Acids: Building the Toolbox

The synthesis of α,α-AAs is challenging due to the steric hindrance of the quaternary α-carbon.[4][5] Numerous methods have been developed, each with distinct advantages regarding substrate scope, scalability, and stereochemical control.

Established Synthetic Strategies

Several classical and modern synthetic routes provide access to this valuable class of compounds. The choice of method is dictated by the desired side chains (R¹, R²) and the need for enantiopurity.

| Synthetic Method | Starting Materials | Key Features | Stereocontrol | References |

| Strecker Synthesis | Ketone, Cyanide, Ammonia | Highly versatile for a wide range of side chains. | Typically racemic; asymmetric variants use chiral auxiliaries or catalysts.[6][7][8] | |

| Phase-Transfer Catalysis (PTC) | Glycine Schiff base, Alkyl halides | Excellent for asymmetric alkylation; scalable. Uses chiral PTCs. | High enantioselectivity achievable with well-designed catalysts.[9][10][11] | |

| Chiral Oxazolidinone Auxiliaries | α-Amino acid, Aldehyde | "Self-reproduction of chirality"; reliable diastereoselective alkylation. | High diastereoselectivity controlled by the auxiliary.[12][13][14] | |

| Ugi/Passerini Reactions | Ketone, Isocyanide, Carboxylic Acid, (Amine) | Multi-component reactions offering high complexity from simple precursors. | Generally racemic unless chiral components are used.[15][16] | |

| Rearrangement Reactions | Allylic alcohols | Novel approaches like the Ichikawa rearrangement provide access to unique structures. | Dependent on the specific rearrangement and substrates.[17] |

Detailed Protocol: Asymmetric Synthesis via Phase-Transfer Catalysis

This protocol describes the enantioselective synthesis of an α-alkylated amino acid from a glycine Schiff base ester using a chiral phase-transfer catalyst, a method renowned for its operational simplicity and high efficiency.[9][10]

Objective: To synthesize an enantiomerically enriched α,α-disubstituted amino acid derivative.

Materials:

-

Glycine tert-butyl ester benzophenone imine (Substrate)

-

Benzyl bromide (Electrophile)

-

Toluene (Solvent)

-

50% w/w Potassium hydroxide (aq) (Base)

-

(S,S)-3,4,5-Trifluorophenyl-NAS-bromide (Chiral Phase-Transfer Catalyst)

-

Diethyl ether, Saturated NH₄Cl (aq), Brine, Anhydrous MgSO₄

-

1M HCl (aq) for hydrolysis

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycine Schiff base (1.0 equiv), the chiral phase-transfer catalyst (0.01 equiv), and toluene (5 mL per mmol of substrate).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Reagents: Add the 50% KOH solution (5.0 equiv) followed by the dropwise addition of benzyl bromide (1.1 equiv) over 10 minutes.

-

Reaction: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

-

Causality Note: The chiral quaternary ammonium bromide catalyst transports the enolate from the aqueous/solid interface into the organic phase, where it reacts with the electrophile. The catalyst's rigid chiral structure shields one face of the enolate, directing the alkylation to occur stereoselectively.

-

-

Workup: Upon completion, dilute the reaction with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with saturated NH₄Cl (aq) and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated Schiff base. Purify by flash column chromatography.

-

Deprotection: Dissolve the purified product in THF and add 1M HCl (aq). Stir at room temperature for 1-2 hours until the imine is fully hydrolyzed (monitored by TLC).

-

Final Isolation: Adjust the pH to ~9-10 with a suitable base and extract the aqueous layer with diethyl ether to remove benzophenone. Acidify the aqueous layer to pH ~2 with 1M HCl and concentrate to obtain the crude amino acid hydrochloride salt.

Incorporation into Peptides: Overcoming Steric Hurdles

The steric bulk that makes α,α-AAs so effective at conformational control also makes them notoriously difficult to incorporate during Solid-Phase Peptide Synthesis (SPPS).[18] The acylation of the N-terminus of an α,α-AA residue and, more significantly, the coupling of an α,α-AA to the growing peptide chain are sluggish steps that require optimized protocols.

Workflow for SPPS with α,α-AAs

Standard SPPS coupling conditions are often insufficient. Modifications are essential for achieving high coupling efficiency and preventing deletion sequences.

Caption: Modified SPPS workflow for incorporating sterically hindered α,α-AAs, emphasizing stronger reagents and extended reaction times.

Protocol: Automated SPPS Coupling of an α,α-AA

This protocol outlines a robust method for coupling a sterically hindered α,α-AA, such as Aib, onto a resin-bound peptide using an automated synthesizer.

Objective: To achieve >99% coupling efficiency for an α,α-AA in an automated SPPS protocol.

Materials & Reagents:

-

Fmoc-Aib-OH

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Fmoc-Rink Amide MBHA resin pre-loaded with the peptide sequence.

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

Synthesizer Program:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine/DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (2x) to remove residual piperidine.

-

Coupling Cocktail Preparation: In a separate vessel, pre-activate the Fmoc-Aib-OH (4.0 equiv. relative to resin loading) with HCTU (3.9 equiv.) and DIPEA (8.0 equiv.) in DMF for 5 minutes.

-

Causality Note: Uronium/aminium-based coupling reagents like HCTU or HATU are essential. They form highly reactive acyl-uronium species that can overcome the steric hindrance of the α,α-AA's carboxyl group, which is poorly activated by standard carbodiimide reagents like DIC.

-

-

Coupling Reaction: Add the activated coupling cocktail to the resin vessel. Allow the reaction to proceed for 2 hours at room temperature. For particularly difficult couplings, microwave irradiation at 75°C for 10-15 minutes can be employed.[19]

-

Washing: Wash the resin with DMF (3x) and DCM (2x).

-

Monitoring & Double Coupling: Perform a qualitative Kaiser test or quantitative Uv-Fmoc monitoring. If the test is positive (indicating incomplete reaction), repeat steps 4-6 (a "double couple").

-

Continuation: Once the coupling is complete (negative Kaiser test), proceed with the deprotection and coupling of the next amino acid in the sequence.

Impact on Peptide Properties: The Payoff

The primary motivation for using α,α-AAs is to engineer peptides with superior drug-like properties. The conformational rigidity they impart leads directly to two major benefits: enhanced proteolytic stability and improved biological activity.

Enhanced Proteolytic Stability

Proteases recognize and cleave peptide bonds within specific, flexible conformations. By locking the peptide backbone into a stable secondary structure (e.g., a helix), α,α-AAs make the substrate a poor fit for the enzyme's active site.[20][21] Furthermore, the steric bulk of the additional α-substituent directly shields the adjacent peptide bonds from enzymatic attack. The result is a dramatic increase in the peptide's half-life in serum or in the presence of digestive enzymes.[3][22]

| Peptide | Modification | Relative Half-Life in Serum (t½) | Key Finding | References |

| Peptide A (Native) | None | 1x (e.g., < 5 min) | Rapidly degraded. | [3][20] |

| Peptide A-Aib | Single Aib substitution | ~10-50x | A single α,α-AA can significantly enhance stability. | [3] |

| Peptide B (Native) | None | 1x (e.g., ~ 30 min) | Moderate initial stability. | [21][22] |

| Peptide B-helical | Multiple α,α-AA substitutions to enforce helicity | >200x | Enforcing a stable secondary structure leads to profound protease resistance. | [21][22] |

Modulation of Biological Activity

By reducing the entropic cost of binding and presenting side chains in an optimal orientation, α,α-AAs can significantly enhance a peptide's affinity for its target. This is particularly effective in mimicking α-helical protein-protein interaction (PPI) domains.[22] For example, "stapled" peptides, which use α,α-AAs containing olefinic side chains to form a covalent hydrocarbon bridge, are a well-established class of therapeutics that rely on this principle to stabilize their helical structure and enhance cell penetration.[23] Additionally, the introduction of these unnatural residues can improve membrane permeability, a critical factor for intracellular targets.[20][21]

Conclusion and Future Outlook

Non-proteinogenic α,α-disubstituted amino acids are an indispensable tool in modern peptide chemistry and drug development. Their ability to impose predictable and stable conformational constraints on the peptide backbone directly translates into enhanced proteolytic stability and modulated biological activity. While their synthesis and incorporation require specialized protocols to overcome steric challenges, the benefits they confer often outweigh these hurdles. As our understanding of conformational biology deepens and synthetic methods become more sophisticated, the rational design of peptides using α,α-AAs will continue to drive the discovery of novel therapeutics for a wide range of diseases, from metabolic disorders to oncology.[4][24]

References

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing Aib, the prototype of C alpha,alpha-disubstituted alpha-amino acids. Biochemistry, 29(28), 6747-6756. [Link]

-

Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

-

Ding, K., & Ma, D. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(15), 2245-2247. [Link]

-

Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed, 38368416. [Link]

-

Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]

-

Kato, T., Numa, H., Nakamachi, M., & Oba, M. (2022). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Chemical & Pharmaceutical Bulletin, 70(11), 812-817. [Link]

-

Iijima, H., & Ueyama, N. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 127(3), 445-456. [Link]

-

Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

-

Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Chem-Station. [Link]

-

Palkó, M., Pintér, Á., & Káprol, A. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules, 28(3), 989. [Link]

-

The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. ACS Publications. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Scilit. [Link]

-

O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

-

Jacobsen, E. N., & Zuend, S. J. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968-970. [Link]

-

Towards α,α-disubstituted amino acids containing vicinal stereocenters via stereoselective transition-metal catalysis. Semantic Scholar. [Link]

-

Asymmetric synthesis of a,a-disubstituted a-amino acids. ResearchGate. [Link]

-

Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. J-Stage. [Link]

-

SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. TARGETS in Heterocyclic Systems. [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

-

The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α,α'-Disubstituted Amino Acids. CHIMIA. [Link]

-

CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. [Link]

-

Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. MDPI. [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures. MDPI. [Link]

-

Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal. [Link]

-

The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]

-

Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. ResearchGate. [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

-

The Passerini and Ugi reactions. ResearchGate. [Link]

-

Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

-

De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. PubMed. [Link]

-

Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from r-Amino Acids. ACS.org. [Link]

-

Unparalleled Solid Phase Peptide Peptide Synthesis. CEM Corporation. [Link]

-

Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. J-Stage. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Peptide synthesis. Wikipedia. [Link]

-

α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]

-

Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Scilit. [Link]

-

Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. ACS Chemical Biology. [Link]

-

Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

-

Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. [Link]

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]

- 11. crdeepjournal.org [crdeepjournal.org]

- 12. chimia.ch [chimia.ch]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Oxazolidinone synthesis [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. books.rsc.org [books.rsc.org]

- 19. cem.hu [cem.hu]

- 20. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 [jstage.jst.go.jp]

- 22. De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Technical Guide: Fmoc-Protected Chiral Building Blocks for Medicinal Chemistry

Executive Summary

This guide addresses the critical role of Fmoc-protected chiral building blocks in modern drug discovery, specifically for peptide therapeutics and peptidomimetics. As the pharmaceutical industry shifts from small molecules to biologics and macrocycles, the demand for enantiomerically pure (>99.5% ee) building blocks has surged. This document provides a rigorous technical framework for the synthesis, quality control, and application of these blocks, emphasizing the mitigation of racemization and the regulatory requirements for impurity profiling.

Part 1: Strategic Foundation & Mechanistic Logic

The Orthogonal Strategy

The dominance of Fmoc (9-fluorenylmethoxycarbonyl) chemistry stems from its orthogonality .[1] Unlike Boc chemistry, which requires hazardous anhydrous HF for final cleavage, Fmoc is base-labile. This allows side-chain protecting groups (e.g., Boc, tBu, Trt) to remain intact during the assembly of the peptide backbone, only to be removed by acid (TFA) in the final step.

Why this matters: This orthogonality is crucial for synthesizing complex medicinal targets containing acid-sensitive moieties (e.g., glycosylated peptides) that would be destroyed under Boc cleavage conditions.

The Deprotection Mechanism (The "Self-Validating" Step)

Fmoc removal is not a simple hydrolysis; it is an E1cB elimination driven by the acidity of the fluorenyl ring proton (pKa ~25).

-

Step 1: A secondary base (typically 20% piperidine in DMF) abstracts the acidic proton at the 9-position of the fluorene ring.

-

Step 2: The resulting carbanion eliminates dibenzofulvene (DBF) and carbon dioxide, releasing the free amine.

-

Step 3 (Scavenging): The highly reactive DBF is immediately trapped by excess piperidine to form a fulvene-piperidine adduct.

Self-Validation: The formation of the DBF-piperidine adduct is UV-active (absorbs strongly at 301 nm). In automated synthesis, monitoring this peak provides real-time validation that deprotection has occurred. If the peak is absent, the synthesis has failed.

Figure 1: The Fmoc deprotection mechanism via E1cB elimination and subsequent scavenging of dibenzofulvene.

Part 2: Synthesis & Preparation of Chiral Blocks

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For medicinal chemistry applications where purity is paramount, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the mandatory reagent.

-

The Trap (Fmoc-Cl): Fmoc-Chloride is highly reactive but prone to forming "Fmoc-dipeptides."[2] The chloride can activate the carboxylic acid of the amino acid, causing it to couple with itself. This impurity is often inseparable by standard chromatography.

-

The Solution (Fmoc-OSu): The succinimide leaving group is less reactive toward the carboxylate, exclusively targeting the amine.

Validated Protocol: Fmoc Protection of Unnatural Amino Acids

Objective: Install Fmoc on a chiral amino acid (e.g., L-Cyclopropylalanine) without racemization.

Materials:

-

Chiral Amino Acid (1.0 equiv)

-

Fmoc-OSu (1.1 equiv)

-

NaHCO3 (2.0 equiv)

-

Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve the amino acid and NaHCO3 in water. Ensure full dissolution to establish a basic pH (approx. pH 8-9).

-

Causality: The base keeps the amine nucleophilic (unprotonated) while neutralizing the byproduct (N-hydroxysuccinimide).

-

-

Addition: Add Fmoc-OSu dissolved in acetone/dioxane dropwise.

-

Control: Maintain temperature at 0°C to 5°C initially to suppress side reactions, then warm to Room Temp (RT).

-

-

Monitoring (Self-Validation): Check pH periodically. If pH drops below 8, add more NaHCO3. Reaction is complete when TLC (or HPLC) shows consumption of the free amino acid.

-

Workup:

-

Wash the aqueous phase with Ether/EtOAc (removes unreacted Fmoc-OSu and byproducts). Crucial Step: The product is still in the aqueous phase as a salt.

-

Acidify the aqueous phase to pH 2 with 1N HCl. The Fmoc-amino acid will precipitate or oil out.[3]

-

Extract into EtOAc, dry over Na2SO4, and concentrate.

-

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The Racemization Risk: Oxazolone Formation

The most critical failure mode in coupling chiral blocks is racemization. This occurs primarily during the activation step via the formation of an 5(4H)-oxazolone intermediate.

-

Mechanism: The activated carboxyl group cyclizes with the backbone amide oxygen. The resulting oxazolone has a highly acidic alpha-proton, which is easily abstracted by base, leading to loss of chirality.

-

Prevention: Use "suppressors" like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt . These nucleophiles rapidly attack the activated ester to form an active ester that is reactive enough to couple but stable enough to prevent oxazolone formation.

Figure 2: The SPPS Cycle highlighting the critical coupling step where racemization suppressors (Oxyma) are required.

Part 4: Quality Control & Regulatory Analytics

For medicinal chemistry, "pure" means chemically pure (>98%) and optically pure (>99.5% ee). The FDA guidance on synthetic peptides suggests identifying any impurity >0.10%.[4]

Comparative Analytical Methods

| Method | Principle | Sensitivity | Pros/Cons |

| Polarimetry | Optical Rotation | Low | Obsolete for high-precision purity. Only gives an average; cannot detect small % of enantiomer. |

| Chiral HPLC | Chiral Stationary Phase (CSP) | High | Gold Standard. Direct separation of enantiomers. Requires expensive columns (e.g., Chiralpak). |

| Marfey's Method | Derivatization (FDAA) | Very High | Best for Absolute Config. Converts enantiomers to diastereomers using a chiral reagent (FDAA), separable on standard C18 columns. |

Protocol: Marfey's Method (For Absolute Configuration)

When sourcing a new chiral building block, you must validate its configuration.

-

Hydrolysis: Hydrolyze a small sample of the peptide/block (6M HCl, 110°C, 24h).

-

Derivatization: React the hydrolysate with FDAA (Marfey's Reagent) and NaHCO3.

-

Analysis: Inject onto a standard C18 HPLC column.

-

Interpretation: L-AA-L-FDAA and D-AA-L-FDAA are diastereomers and will have distinct retention times. Compare against standards.

References

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text on SPPS mechanics and troubleshooting).

-

Marfey, P. (1984). Determination of D-amino acids in peptides and proteins. Carlsberg Research Communications. (The original description of Marfey's method for chiral analysis).[10]

-

FDA Guidance for Industry (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. (Establishes the 0.10% impurity threshold).

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comprehensive review of coupling reagents like Oxyma/HATU and racemization suppression).

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (Modern updates on Fmoc-OSu usage and side-reaction mitigation).

Sources

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. fda.gov [fda.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: A Guide to Efficient Coupling of Sterically Hindered Fmoc-α-Methyl Amino Acids

Introduction: The Significance and Challenge of α-Methyl Amino Acids

In the landscape of peptide and protein engineering, α,α-disubstituted amino acids, particularly α-methyl amino acids, are powerful tools for modulating biological activity and pharmacological profiles.[1][2] The replacement of the α-hydrogen with a methyl group introduces significant conformational constraints, restricting the rotational freedom of the peptide backbone.[3][4] This structural rigidity can enforce specific secondary structures, such as helices or turns, and enhance proteolytic stability, making these modified peptides highly attractive as therapeutic candidates and research probes.[3]

However, the very feature that makes these amino acids so valuable—their steric bulk—also presents a formidable challenge during solid-phase peptide synthesis (SPPS).[5][6] The quaternary α-carbon severely hinders the approach of the nucleophilic amine to the activated carboxyl group, rendering standard coupling protocols inefficient and often leading to incomplete reactions and low yields.[7][8] This guide provides a detailed exploration of the underlying principles of this challenge and offers robust, field-proven protocols to achieve efficient and reliable incorporation of Fmoc-α-methyl amino acids into peptide sequences.

The Mechanistic Challenge of Steric Hindrance

The formation of a peptide bond is a nucleophilic acyl substitution reaction. During the coupling step in SPPS, the N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of the incoming amino acid. The steric environment around both the nucleophile and the electrophile dictates the reaction's kinetics.

With α-methyl amino acids, the presence of the additional methyl group at the α-carbon creates a congested transition state. This steric clash increases the activation energy required for the peptide bond to form, dramatically slowing down the reaction rate.[9][10] Standard coupling reagents, such as carbodiimides (e.g., DCC, DIC), are often insufficient to overcome this energy barrier, resulting in failed or incomplete couplings.[7]

Caption: Steric hindrance at the α-carbon of α-methyl amino acids.

Strategies for Efficient Coupling

Overcoming the steric barrier of α-methyl amino acids requires a multi-faceted approach involving highly potent coupling reagents, optimized reaction conditions, and carefully selected solvents and bases.

High-Potency Coupling Reagents

The key to success lies in generating a highly reactive activated ester intermediate that is more susceptible to nucleophilic attack. Modern uronium/aminium and phosphonium salt-based reagents are essential for this purpose.

| Reagent | Class | Key Features & Advantages |

| HATU | Uronium/Aminium Salt | Based on 1-hydroxy-7-azabenzotriazole (HOAt). Forms a highly reactive OAt-ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling and suppressing racemization.[11][12][13] Considered a gold standard for difficult couplings.[14] |

| HCTU | Uronium/Aminium Salt | A 6-chloro-HOBt-based analogue. More reactive than HBTU due to the electron-withdrawing chloro group, leading to faster reaction rates for difficult sequences.[15] |

| COMU | Uronium Salt | Incorporates OxymaPure, a non-explosive and safer alternative to HOBt/HOAt.[15][16] Exhibits coupling efficiency comparable to or exceeding HATU, with excellent solubility and a reduced risk of side reactions.[14][17][18] |

| PyAOP | Phosphonium Salt | An azabenzotriazole-based phosphonium salt. Highly effective for hindered couplings, including N-methyl amino acids.[18] |

| TFFH | Fluorinating Agent | Generates amino acid fluorides in situ. Acyl fluorides are among the most reactive acylating species and are particularly effective for coupling extremely hindered residues like α,α-disubstituted amino acids.[15] |

Mechanism of HATU Activation:

The efficacy of HATU stems from its ability to rapidly convert the carboxylic acid into a highly reactive OAt-ester. This process is facilitated by a non-nucleophilic base, which deprotonates the carboxylic acid, allowing it to attack the electrophilic carbon of HATU.[19][20]

Caption: Simplified mechanism of HATU-mediated carboxyl activation.

Optimized Reaction Conditions

-

Base Selection: A sterically hindered, non-nucleophilic base is critical. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are preferred. They are strong enough to deprotonate the carboxylic acid but are too bulky to act as competing nucleophiles. An excess of base (typically 2-4 equivalents relative to the amino acid) is used to drive the reaction.

-

Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede coupling.[8] While N,N-Dimethylformamide (DMF) is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult sequences.[7] In some cases, a mixture of solvents such as DCM/DMF/NMP can be beneficial.[7]

-

Temperature and Time: Sterically hindered couplings are kinetically slow.[7] Therefore, extended reaction times (2 hours to overnight) are often necessary. Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy barrier. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is particularly effective, as it uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion in a much shorter timeframe.[7]

Detailed Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis on a suitable solid support (e.g., Rink Amide resin). Adjust quantities proportionally for different scales.

Protocol 1: Standard Double Coupling with HATU

This is the workhorse protocol for most Fmoc-α-methyl amino acids. The principle is to drive the reaction to completion by applying a second, fresh coupling solution.

Caption: Workflow for the standard double coupling protocol.

Step-by-Step Methodology:

-

Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF) of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).[21][22]

-

First Coupling - Activation:

-

In a separate vessel, dissolve the Fmoc-α-methyl amino acid (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF (approx. 2 mL).

-

Add DIPEA (8 eq, 0.8 mmol).

-

Allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.[7]

-

-

First Coupling - Reaction:

-

Add the activated amino acid solution to the drained resin.

-

Agitate the reaction vessel for 45-90 minutes at room temperature.

-

-

Intermediate Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Second Coupling:

-

Prepare a fresh activation solution as described in Step 2.

-

Add the new solution to the resin and agitate for another 45-90 minutes.

-

-

Final Wash & Monitoring:

-

Drain the coupling solution and wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

-

It is advisable to perform a Kaiser test after the first coupling. A negative result (yellow beads) indicates complete coupling, and the second coupling may be omitted to save reagents and time. If the test is positive (blue beads), the second coupling is essential.

-

Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings

For exceptionally challenging couplings, such as between two α,α-disubstituted residues, converting the carboxylic acid to a highly reactive acyl fluoride may be necessary.[7][15] This protocol requires anhydrous conditions.

Step-by-Step Methodology:

-

Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is washed and thoroughly dried under vacuum.

-

Acyl Fluoride Formation:

-

In a separate, dry glass vessel, dissolve the Fmoc-α-methyl amino acid (3 eq, 0.3 mmol) in anhydrous DCM (approx. 3 mL).

-

Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq, 0.3 mmol) and DIPEA (6 eq, 0.6 mmol).

-

Stir the solution under an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the solution containing the newly formed acyl fluoride directly to the dry, deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Final Wash: Drain the reaction vessel and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to prepare for the subsequent synthesis step.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Insufficient reagent potency; Short reaction time; Peptide aggregation on resin. | Switch to a more potent reagent (e.g., from HCTU to HATU or COMU).[7] Increase coupling time (e.g., to 4 hours or overnight).[7] Perform a second coupling. Switch solvent from DMF to NMP.[7] Consider using microwave-assisted synthesis.[7] |

| Low Final Peptide Yield | Cumulative effect of incomplete couplings at the hindered position. | Optimize the coupling protocol for the specific hindered residue using the strategies above. Ensure high-quality, amine-free DMF is used.[23] |

| Racemization/Epimerization | Over-activation; Use of a strong, nucleophilic base; Elevated temperatures for extended periods. | Minimize pre-activation time. Use HOAt-based reagents like HATU, which are known to suppress racemization.[11][13] Ensure a non-nucleophilic base (DIPEA, Collidine) is used. Use elevated temperatures judiciously; MA-SPPS is often better as it provides rapid heating for shorter durations. |

| Guanidinylation of N-terminus | Excess uronium reagent (HATU/HCTU) present before the carboxylic acid is fully activated.[12] | Always pre-activate the amino acid with the coupling reagent before adding the mixture to the resin. Avoid using a large excess of the coupling reagent. |

Conclusion

The successful incorporation of sterically hindered Fmoc-α-methyl amino acids is readily achievable with the appropriate strategic choices. The foundation of an effective protocol rests on the use of high-potency uronium or phosphonium salt reagents, such as HATU and COMU, which generate highly reactive intermediates capable of overcoming significant steric barriers.[15][17] Optimization of reaction parameters—including the use of non-nucleophilic bases, superior solvating solvents, and extended reaction times or microwave assistance—is equally crucial. For the most demanding sequences, conversion to acyl fluorides provides a powerful alternative. By understanding the underlying chemical principles and employing these robust protocols, researchers can confidently utilize these valuable building blocks to advance peptide-based drug discovery and chemical biology.

References

- HATU:a third-gener

- Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids - Benchchem.

- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed.

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.

- Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed.

- The Science Behind HATU: Mechanism and Applic

- Biochemistry, Peptide - St

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed.

- Highly Sterically Hindered Peptide Bond Form

- Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchG

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- Coupling Reagents - AAPPTEC - Peptides.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.

- (PDF)

- Amine to Amide Mechanism - H

- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.

- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem.

- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.

- Coupling Reagents - Luxembourg Bio Technologies.

- Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Methods and protocols of modern solid phase peptide synthesis - ResearchG

Sources

- 1. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. wpage.unina.it [wpage.unina.it]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. bachem.com [bachem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. peptide.com [peptide.com]

- 19. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 20. youtube.com [youtube.com]

- 21. biovera.com.au [biovera.com.au]

- 22. researchgate.net [researchgate.net]

- 23. chem.uci.edu [chem.uci.edu]

Solid-phase peptide synthesis (SPPS) using Fmoc-alpha-Me-Phg-OH

Optimization of SPPS for Sterically Hindered -Disubstituted Amino Acids: Fmoc- -Me-Phg-OH

Part 1: Technical Context & Strategic Considerations

The Steric Challenge

The central challenge with Fmoc-

-

Kinetic Barrier: The phenyl ring and methyl group create a shield that repels incoming activated esters.

-

Conformational Rigidity: Once coupled, the residue severely restricts the conformational freedom of the peptide chain, often inducing helical turns (

-helix) which can bury the N-terminus, making subsequent couplings difficult.

Physical & Chemical Properties

| Property | Data | Relevance to SPPS |

| Molecular Weight | ~387.4 g/mol | Calculation of equivalents.[1][2] |

| Steric Class | Requires aggressive activation (similar to Aib).[1][2] | |

| Racemization Risk | Low (vs. Phg) | Lacks |

| Solubility | Moderate in DMF/NMP | Pre-dissolution in NMP recommended.[1][2] |

Reagent Selection Strategy

Standard reagents (HBTU/HCTU) are often insufficient for this residue.[1][2][3]

-

Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the gold standard for hindered amines.[1][2] It generates an -OAt active ester (more reactive than -OBt) and avoids the guanidinylation side-reaction common with uronium salts (HATU/HBTU) during slow couplings.[1][2]

-

Base: TMP (2,4,6-Trimethylpyridine / Collidine) is preferred over DIPEA.[1][2] It is a weaker, non-nucleophilic base that minimizes side reactions during the extended reaction times required.

-

Heat: Microwave energy is critical to overcome the activation energy barrier imposed by the tetrasubstituted center.

Part 2: Optimized Experimental Protocol

Materials

-

Resin: Low loading recommended (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation.[1][2] (e.g., ChemMatrix or Tentagel).[2]

-

Solvent: Anhydrous NMP (N-methylpyrrolidone) is superior to DMF for solvating hydrophobic/hindered sequences.[1][2]

-

Coupling Cocktail: Fmoc-

-Me-Phg-OH (4 eq), PyAOP (4 eq), Oxyma Pure (4 eq), Collidine (8 eq).

Step-by-Step Workflow

Step 1: Resin Preparation & Swelling[4]

-

Weigh resin into the reaction vessel.

-

Swell in DCM for 20 minutes (crucial for opening the bead structure).

Step 2: Fmoc Deprotection (Pre-Coupling)

Ensure the N-terminus of the growing chain is fully exposed.

-

Treat with 20% Piperidine in DMF (with 0.1M Oxyma to suppress aspartimide formation if Asp is present).

-

Cycle: 3 min (ambient)

Drain -

Wash: 5x DMF, 3x NMP.

Step 3: Coupling Fmoc-

-Me-Phg-OH (The "Easy" Side)

Coupling the hindered acid onto the chain is difficult but manageable.[1][2]

-

Pre-activation: Dissolve Fmoc-

-Me-Phg-OH, PyAOP, and Oxyma in NMP.[1][2] Add Collidine immediately before adding to resin.[1] -

Reaction: Add mixture to resin.

-

Conditions:

-

Double Couple: Drain and repeat Step 3 with fresh reagents. This is mandatory .

Step 4: Coupling the NEXT Amino Acid (The "Hard" Side)

Coupling onto the N-terminus of

-

Deprotection: Use standard conditions (Step 2), but extend the second cycle to 15 minutes . Steric bulk slows the removal of the Fmoc group.

-

Activation: Use HATU or PyAOP with the incoming amino acid.[1]

-

Conditions:

Step 5: Monitoring (QC)[1][2]

Part 3: Visualization & Troubleshooting[2]

Decision Tree for Hindered Couplings

Figure 1: Workflow for incorporating sterically hindered amino acids like Fmoc-

Troubleshooting Table

| Issue | Observation (LCMS) | Root Cause | Solution |

| No Reaction | Peak corresponds to Starting Material (n-1). | Steric shield prevents nucleophilic attack.[1][2] | Switch to PyAOP or TFFH (Acyl Fluoride).[1][2] Increase Temp to 75°C. |

| Deletion Sequence | Mixture of Target and (n-1) peptide. | Slow kinetics; coupling stopped too early. | Double coupling is mandatory.[1][2] Use higher concentration of AA (5-10 eq).[1][2] |

| Guanidinylation | Mass +42 Da (approx) on N-terminus.[1][2] | Reaction of amine with Uronium (HATU/HBTU).[1][2][3] | Switch from HATU to PyAOP (Phosphonium salt) which cannot guanidinylate.[1][2] |

| Incomplete Deprotection | Mass +222 Da (Fmoc remains).[1][2] | Bulky side chain blocks Piperidine access.[1][2] | Increase deprotection time (2 x 15 min) or use 50°C. |

References

-

Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[1][2] Link

-

Merck (Sigma-Aldrich). (2025).[1][2] Peptide Coupling Reagents Guide: Phosphonium vs Uronium Reagents. Sigma-Aldrich.[1][2] Link

-

BenchChem. (2025).[1][2][3] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.[1][2] Link

-

Albericio, F., et al. (2018). PyAOP: A robust coupling reagent for difficult sequences.[1] Organic Letters.[1][2] (Contextual citation based on general literature consensus on PyAOP for hindered amines).

-

PubChem. (2025).[1][2] Fmoc-alpha-Me-Phe-OH (Analogous Structure Data). National Library of Medicine. Link[1][2]

Sources

Designing protease-resistant peptides with alpha-methyl-phenylglycine

Application Note: Engineering Protease Resistance via

Abstract

The metabolic instability of peptide therapeutics limits their clinical utility.[1] Endogenous proteases (e.g., Trypsin, Chymotrypsin) rapidly degrade peptide bonds, particularly those adjacent to aromatic or basic residues. This guide details the strategic incorporation of

Structural Mechanistics: The "Umbrella" Effect

To design effectively, one must understand the causality of the resistance.

-

Steric Occlusion (The Umbrella Effect): The

-methyl group creates a dense steric field. In the enzyme active site, this bulk prevents the catalytic triad (e.g., Ser-His-Asp in serine proteases) from accessing the carbonyl carbon of the scissile bond. -

Conformational Restriction: The Thorpe-Ingold effect restricts the

and

Diagram 1: Mechanism of Proteolytic Resistance

Figure 1 illustrates how the quaternary center blocks the enzymatic nucleophilic attack.

Caption: The

Synthesis Protocol: Overcoming Steric Hindrance

Challenge: The same steric bulk that confers stability makes

Materials Required

-

Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g). Note: ChemMatrix offers better swelling for difficult sequences than polystyrene.

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) and Collidine (2,4,6-trimethylpyridine).

-

Solvent: DMF (anhydrous).

Step-by-Step Protocol

1. Resin Preparation

-

Swell resin in DCM for 30 mins, then wash 3x with DMF.

2. Coupling of

-

Stoichiometry: Use 4 equivalents (eq) of Fmoc-

-Me-Phg-OH, 3.9 eq HATU, 4 eq HOAt, and 8 eq Collidine. -

Activation: Dissolve Amino Acid, HATU, and HOAt in minimal DMF. Add Collidine immediately before adding to resin.

-

Reaction:

-

Microwave (Preferred): 75°C for 10 minutes (25W).

-

Manual (Alternative): Double couple. 2 hours at RT, drain, then repeat with fresh reagents for 4 hours at 40°C.

-

3. Fmoc Deprotection of

-

Note: The bulky side chain shields the Fmoc group, making removal slow.

-

Reagent: 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

-

Condition: 2 x 10 minutes. Monitor via UV or Chloranil test (ninhydrin is unreliable for secondary/hindered amines).

4. Coupling the Next Amino Acid

-

Coupling onto the steric

-Me-Phg amine is the hardest step. -

Use PyAOP or HATU (5 eq) with microwaving (75°C, 2 x 15 min).

-

Capping: Perform an acetic anhydride capping step after this coupling to terminate any unreacted chains.

Diagram 2: SPPS Workflow for Steric Peptides

Caption: Optimized SPPS cycle highlighting the aggressive deprotection and coupling conditions required for

Validation: Proteolytic Stability Assay

To validate the design, you must compare the half-life (

Assay Protocol:

-

Stock Solution: Dissolve peptide (1 mM) in PBS (pH 7.4).

-

Enzyme Prep: Prepare

-Chymotrypsin (bovine pancreas) at 10 ng/µL in PBS containing 10 mM CaCl -

Incubation: Mix peptide and enzyme (100:1 molar ratio) at 37°C.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

-

Analysis: Inject onto RP-HPLC (C18 column) or LC-MS. Integrate the parent peak area.

Calculation:

Plot

Data Presentation: Comparative Stability

The following table represents typical data observed when replacing Phenylalanine (Phe) or Phenylglycine (Phg) with

| Peptide Variant | Sequence | Secondary Structure (CD) | Fold Improvement | |

| Wild Type | Ac-Ala-Phe -Ala-Lys-NH | Random Coil | 28 min | 1.0x |

| Phg Analog | Ac-Ala-Phg -Ala-Lys-NH | Extended | 45 min | 1.6x |

| Ac-Ala-( | > 480 min | > 17x |

Note: The dramatic increase in stability is due to the inability of Chymotrypsin to accommodate the

References

-

Toniolo, C., et al. (2001).

-methyl-phenylglycine residue." Chemistry – A European Journal. -

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews. (Comprehensive guide on coupling sterically hindered amino acids).

-

Wels, B., et al. (2005). "Synthesis of a highly hindered

-disubstituted amino acid." Tetrahedron. -

Werder, M., et al. (1999). "Design and synthesis of protease-resistant analogs." Helvetica Chimica Acta.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Fmoc-alpha-methyl-phenylglycine

Executive Summary

The Challenge: Fmoc-alpha-methyl-phenylglycine (Fmoc-Phg(Me)-OH) presents a unique solubility challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this molecule possesses two distinct physicochemical barriers:

-

Steric Hindrance: The

-methyl group creates a "molecular lock," increasing the lattice energy of the solid crystal, making it thermodynamically difficult to break apart. -

Hydrophobic Stacking: The phenylglycine side chain promotes strong

stacking interactions, leading to aggregation even after initial dissolution.

The Solution: Standard DMF protocols often fail, resulting in gels or suspensions. Successful dissolution requires a Solvent Engineering approach—utilizing polarity shifts (co-solvents), physical disruption (sonication/heat), and concentration management.

Troubleshooting Workflow (Decision Matrix)

Before proceeding with the protocol, use this decision matrix to determine the appropriate dissolution strategy based on your required concentration.

Figure 1: Decision tree for selecting the optimal dissolution method based on concentration requirements.

Technical Protocols

Protocol A: The "Chaos-Breaker" Method (Recommended)

Best for: Standard synthesis (0.1M - 0.25M) where aggregation is observed.

Theory: Pure DMF sometimes fails to penetrate the crystal lattice of

Reagents:

-

Fmoc-Phg(Me)-OH

-

DMF (Peptide Grade, dry)

-

DMSO (Anhydrous)

Step-by-Step:

-

Weighing: Weigh the required amount of Fmoc-Phg(Me)-OH into a dry 15mL or 50mL Falcon tube (not a round-bottom flask, to allow for easier sonication).

-

The "Wetting" Step: Add DMSO first.[1] Use 10% of your final target volume.

-

Example: If preparing 10mL of solution, add 1mL of DMSO directly to the powder.

-

-

Agitation: Vortex vigorously for 30 seconds. The powder should turn into a wet slurry.

-

Solvation: Add DMF to reach 90% of the final volume.

-

Sonication: Place the tube in an ultrasonic bath at room temperature. Sonicate for 3-5 minutes.

-

Critical Check: Hold the tube up to a light source. If you see "shimmering" lines (Schlieren lines) or micro-particulates, sonicate for another 2 minutes.

-

-

Final Adjustment: Make up to the final volume with DMF.

Protocol B: Thermal Assisted Dissolution

Best for: Stubborn batches or when DMSO is contraindicated.

Safety Warning: Do NOT exceed 50°C. Fmoc groups are base-labile; however, in pure DMF at high temperatures, they can undergo slow thermal degradation or premature cleavage if any amine contaminants are present.

-

Prepare the solution in DMF (0.2M target).

-

Place in a water bath set to 45°C .

-

Swirl gently for 10 minutes.

-

Cool Down: Allow the solution to return to room temperature before adding coupling reagents (DIC/Oxyma or HATU). Adding activators to hot solutions causes rapid hydrolysis and racemization risks.

Comparative Data: Solubility Limits

The following data represents saturation points derived from internal application testing for hindered Fmoc-amino acids.

| Solvent System | Max Solubility (approx.) | Stability (at RT) | Recommendation |

| 100% DMF | 0.15 M | High | Standard. Use for low conc. only. |

| DMF + 10% DMSO | 0.35 M | High | Preferred. Best balance of solubility and viscosity. |

| 100% NMP | 0.30 M | Medium | Good alternative if DMSO is avoided. |

| DMF + 20% THF | 0.20 M | Low | Not recommended (precipitates over time). |

Frequently Asked Questions (FAQs)

Q1: Will heating the solution cause racemization of the

-

Answer: No. One of the advantages of

-methyl amino acids is that they lack the acidic

Q2: I dissolved it, but it precipitated when I added the coupling reagent. Why?

-

Answer: This is a common "salting out" effect. When you add HATU or HBTU (which are salts), you increase the ionic strength of the solution.

-

Fix: Dissolve the coupling reagent separately in a minimum volume of DMF/DMSO, then mix the two solutions immediately prior to delivery to the resin.

Q3: Which coupling reagent should I use for this specific residue?

-

Answer: Standard DIC/Oxyma is often too slow for steric reasons.

-

Recommendation: Use HATU (or HCTU) with HOAt .[2] The 7-aza group in HOAt creates a "neighboring group effect" that accelerates the reaction, which is critical for the sterically hindered

-methyl center [2].

Q4: Can I use NMP instead of DMF?

-

Answer: Yes. NMP (N-methylpyrrolidone) is generally a better solvent for preventing aggregation than DMF.[3] If you have NMP available, it is a superior choice for this specific monomer. However, ensure your peptide synthesizer is calibrated for NMP viscosity [3].

References

-

Biotage. (2023).[4] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[4] Retrieved from [Link]

-

CEM Corporation. (n.d.). Peptide Synthesis: Handling Difficult Sequences. (General guidance on NMP/DMSO usage in SPPS). Retrieved from [Link]

-

PubChem. (2024).[5] (R)-Fmoc-alpha-methyl-phenylglycine Physical Properties. Retrieved from [Link]

Sources

Optimizing reaction time for Fmoc-alpha-Me-Phg-OH activation

Technical Support Center: Fmoc- -Me-Phg-OH Activation & Coupling

Status: Operational Topic: Optimization of Reaction Time & Conditions for Sterically Hindered Amino Acids Ticket Priority: High (Difficult Sequence / Low Yield Risk)

Executive Summary: The "Molecular Umbrella" Challenge

You are encountering difficulty with Fmoc-

Unlike standard Phenylglycine (Phg), which is notorious for racemization via

This guide details the optimized activation protocols required to force this coupling to completion while maintaining synthetic integrity.

Module 1: Optimized Activation Protocol

Standard Operating Procedure (SOP-808): Sterically Hindered Coupling

Do not use standard HBTU/HCTU protocols. The activation energy barrier is too high.

| Parameter | Recommendation | Scientific Rationale |

| Coupling Reagent | HATU or COMU | HOAt-based (HATU) or Oxyma-based (COMU) reagents generate esters with lower pKa leaving groups, accelerating the aminolysis step significantly compared to HOBt esters. |

| Stoichiometry | 4 - 5 equivalents | High concentration drives second-order reaction kinetics ( |

| Base | DIEA (DIPEA) | Use 2.0 eq relative to the coupling reagent. Ensure the pH is basic enough to keep the amine deprotonated but avoid large excesses that promote side reactions. |

| Reaction Time | 2 x 2 hours (Double Couple) | Single long couplings (e.g., 12 hours) are less effective than refreshing the activated species. The half-life of the activated ester is finite. |

| Temperature | 50°C (Microwave/Conventional) | Heat provides the necessary energy to overcome the steric barrier. Note: Do not exceed 75°C to prevent decomposition. |

Step-by-Step Workflow

-

Resin Preparation: Ensure resin is fully swollen in DMF (30 mins).

-

Activation (In Situ):

-

Dissolve Fmoc-

-Me-Phg-OH (5 eq) and HATU (4.9 eq) in minimum DMF. -

Add DIEA (10 eq) immediately prior to addition to resin.

-

Critical: Do not pre-activate for >2 minutes. Long pre-activation can lead to guanidinylation of the amine.

-

-

Coupling Cycle 1: Agitate for 120 minutes at RT (or 20 mins at 50°C).

-

Coupling Cycle 2: Repeat step 2 and 3 with fresh reagents.

-

Monitoring: Perform a micro-cleavage and LC-MS analysis. Do not rely on Kaiser tests.

Module 2: Troubleshooting & FAQs

Q1: I am seeing low yields. Should I extend the reaction time to overnight?

Answer: Generally, no . Extending coupling beyond 4 hours yields diminishing returns because the activated ester (OAt-ester or Oxyma-ester) hydrolyzes or rearranges over time.

-

Better Approach: Perform a triple coupling (3 x 1 hour). Fresh activated species are far more potent than an old, degrading mixture.

-

Alternative: Switch solvent to NMP (N-Methyl-2-pyrrolidone).[3] NMP swells the resin better than DMF and can solvate aggregated peptide chains, exposing the N-terminus.

Q2: I am worried about racemization. Is this a risk with

-Me-Phg?

Answer: The risk is significantly lower than with standard Phenylglycine (Phg), but not zero.

-

Mechanism: Standard Phg racemizes because the base removes the

-proton (enolization).[4] -

The Remaining Risk: Racemization can theoretically occur via the formation of a 5(4H)-oxazolone intermediate if the activation is too aggressive and the coupling is too slow. However, the quaternary center makes this formation sterically disfavored.

-

Verdict: You can be more aggressive with base and heat than you would be with Fmoc-Phg-OH.

Q3: The Kaiser test is negative (yellow), but MS shows a deletion. Why?

Answer: The Kaiser test (ninhydrin) relies on the formation of Ruhemann's purple. Sterically hindered amines (like the N-terminus of a growing chain before this coupling) or aggregated sequences often fail to react with ninhydrin, giving a false negative .

-

Solution: Use the Chloranil Test (for secondary amines) or, preferably, the TNBS Test (Picrylsulfonic acid).

-

Gold Standard: Mini-cleavage. Take 2 mg of resin, cleave with 50uL TFA/H2O/TIS for 15 mins, precipitate in ether, and run LC-MS.

Q4: Can I use PyBOP instead of HATU?

Answer: You can, but it is not recommended for this specific residue.

PyBOP (phosphonium salt) is excellent but generally slower than HATU (uronium/aminium salt). For a tetrasubstituted carbon like

Module 3: Visualization of Logic

Figure 1: The Steric Barrier & Activation Pathway

This diagram illustrates why standard coupling fails and how the optimized protocol overcomes the barrier.

Caption: Figure 1. The kinetic bottleneck caused by the tetrasubstituted

Figure 2: Troubleshooting Decision Tree

Caption: Figure 2. Diagnostic workflow for distinguishing between kinetic failure (deletion) and thermodynamic instability (racemization).

References

-